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molecular formula C10H12O2 B140838 3,4-Dimethoxystyrene CAS No. 6380-23-0

3,4-Dimethoxystyrene

Cat. No. B140838
M. Wt: 164.2 g/mol
InChI Key: NJXYTXADXSRFTJ-UHFFFAOYSA-N
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Patent
US07262315B2

Procedure details

In a 5 mL flask opened to the air, to a clear solution of 3,4-dimethoxystyrene (100 μL, 0.755 mmol) in benzene (0.8 mL) was added triethylsilane (240 μL, 0.816 mmol). The flask was placed in a 60° C. bath and iodo[bis(triphenylphosphine)]dioxorhenium(V) (32 mg, 0.037 mmol) was added. The resulting brown solution was heated at 60° C. for 12 hours. The crude reaction mixture was directly applied to a SiO2 column and chromatographed eluting with 4:1 hexanes:diethyl ether to afford 3,4-dimethoxyethylbenzene (52 mg, 57% yield) as a colorless liquid. The reaction was repeated using pent-2-enal and t-butyl acrylate as the electrophilic reactants, as indicated in the first two schemes above (wherein “TES” represents triethylsilyl).
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
240 μL
Type
reactant
Reaction Step Two
[Compound]
Name
iodo[bis(triphenylphosphine)]dioxorhenium(V)
Quantity
32 mg
Type
reactant
Reaction Step Three
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=[CH2:7].C([SiH](CC)CC)C.C(OCC)C>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:6][CH3:7])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
100 μL
Type
reactant
Smiles
COC=1C=C(C=C)C=CC1OC
Name
Quantity
0.8 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
240 μL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
iodo[bis(triphenylphosphine)]dioxorhenium(V)
Quantity
32 mg
Type
reactant
Smiles
Step Four
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a 60° C.
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with 4:1 hexanes

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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